

(Triphenylsilyl)acetylene: A Comprehensive Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Triphenylsilyl)acetylene

Cat. No.: B1585134

[Get Quote](#)

This guide provides an in-depth exploration of **(Triphenylsilyl)acetylene**, a versatile and pivotal reagent in modern organic and organometallic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's fundamental properties, synthesis, and diverse applications, with a focus on the underlying principles that govern its reactivity and utility.

Core Compound Identification and Properties

(Triphenylsilyl)acetylene, also known as Ethynyltriphenylsilane, is a foundational building block in synthetic chemistry. Its unique structure, featuring a sterically demanding triphenylsilyl group attached to an acetylene moiety, imparts distinct reactivity and stability.

Key Identifiers and Physicochemical Data

Precise identification and understanding of the physical properties of **(Triphenylsilyl)acetylene** are paramount for its effective use in experimental settings.

Identifier	Value	Source
CAS Number	6229-00-1	[1] [2] [3] [4]
Molecular Formula	C ₂₀ H ₁₆ Si	[4] [5]
Molecular Weight	284.43 g/mol	[2] [3] [4] [5]
Linear Formula	(C ₆ H ₅) ₃ SiC≡CH	[1] [2] [3]
Melting Point	48-50 °C	[3] [4] [5]
Boiling Point	146-149 °C at 0.03 Torr	[4] [5]
Synonyms	1,1',1''- (Ethynylsilylidyne)tris[benzene] , Ethynyltriphenylsilane, Triphenylsilylacetylene, Triphenylsilylethyne	[1] [3]

Synthesis of (Triphenylsilyl)acetylene: A Mechanistic Perspective

The preparation of **(Triphenylsilyl)acetylene** is a cornerstone procedure for accessing this valuable reagent. The most prevalent synthetic route involves the reaction of a suitable acetylide with a triphenylsilyl halide. A typical laboratory-scale synthesis is outlined below.

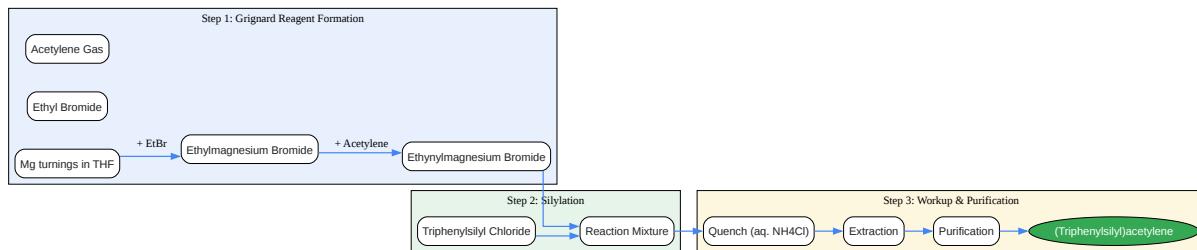
Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis of **(Triphenylsilyl)acetylene** from ethynylmagnesium bromide and triphenylsilyl chloride. The choice of a Grignard reagent is predicated on its high nucleophilicity and relative ease of preparation.

Step 1: Preparation of Ethynylmagnesium Bromide

- In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF).

- A solution of ethyl bromide in anhydrous THF is added dropwise to initiate the formation of ethylmagnesium bromide.
- Acetylene gas is then bubbled through the solution, leading to an acid-base reaction that generates ethynylmagnesium bromide and ethane. The evolution of ethane gas is a visual indicator of successful acetylide formation.


Step 2: Reaction with Triphenylsilyl Chloride

- A solution of triphenylsilyl chloride in anhydrous THF is added dropwise to the freshly prepared ethynylmagnesium bromide solution at 0 °C.
- The reaction mixture is allowed to warm to room temperature and stirred overnight to ensure complete reaction.

Step 3: Workup and Purification

- The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure **(Triphenylsilyl)acetylene**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **(Triphenylsilyl)acetylene**.

Key Applications in Research and Development

The utility of **(Triphenylsilyl)acetylene** spans numerous areas of chemical synthesis, primarily leveraging the reactivity of the terminal alkyne and the influence of the bulky triphenylsilyl group.

Protecting Group for Terminal Alkynes

The triphenylsilyl group serves as an effective protecting group for terminal alkynes. Its steric bulk prevents unwanted side reactions at the acetylenic proton. This protection is crucial in multi-step syntheses where the alkyne functionality needs to be preserved while other parts of the molecule undergo transformation. The silyl group can be readily removed under mild conditions, typically using a fluoride source such as tetra-n-butylammonium fluoride (TBAF).

Precursor in Sonogashira and other Cross-Coupling Reactions

(Triphenylsilyl)acetylene is a key substrate in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. In these reactions, the silyl-protected alkyne can be coupled with aryl or vinyl halides to form more complex conjugated systems. The triphenylsilyl group can be removed in situ or in a subsequent step to reveal the terminal alkyne for further functionalization.

Synthesis of Polyphenylenes and Dendrimers

The rigid, linear structure of the acetylene unit makes **(Triphenylsilyl)acetylene** an important monomer in the synthesis of conjugated polymers like polyphenylenes and in the construction of dendrimeric structures. The controlled, stepwise addition of this building block allows for the precise construction of complex, three-dimensional architectures with potential applications in materials science and electronics.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling **(Triphenylsilyl)acetylene**. It is advisable to consult the Safety Data Sheet (SDS) before use.

- **Handling:** Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- **Storage:** Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Conclusion

(Triphenylsilyl)acetylene is a reagent of significant value in the arsenal of the modern synthetic chemist. Its unique combination of a reactive alkyne and a sterically demanding, yet readily cleavable, silyl protecting group provides a powerful tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is critical for its effective and safe application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 三苯基硅乙炔 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. (Triphenylsilyl)acetylene 98 6229-00-1 [sigmaaldrich.com]
- 4. (TRIPHENYLSILYL)ACETYLENE 98 CAS#: 6229-00-1 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- To cite this document: BenchChem. [(Triphenylsilyl)acetylene: A Comprehensive Technical Guide for Advanced Chemical Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585134#triphenylsilyl-acetylene-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com